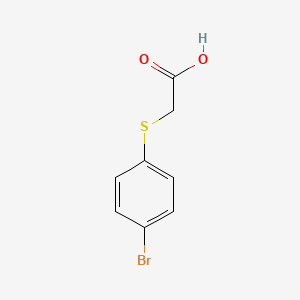

(4-Bromo-phenylsulfanyl)-acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67460. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2S/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZREFBQZGAVWLKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90275609 | |

| Record name | (4-Bromo-phenylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3406-76-6 | |

| Record name | 2-[(4-Bromophenyl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3406-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 67460 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003406766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3406-76-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Bromo-phenylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-bromophenyl)sulfanyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo Phenylsulfanyl Acetic Acid

Classical Synthetic Routes and Optimization for (4-Bromo-phenylsulfanyl)-acetic acid

The most fundamental and widely employed method for synthesizing this compound is through the nucleophilic substitution reaction between 4-bromothiophenol (B107966) and a haloacetic acid or its corresponding ester. This classical approach is an adaptation of the Williamson ether synthesis for the formation of a thioether linkage.

The reaction proceeds via an SN2 mechanism. In the first step, the weakly acidic thiol proton of 4-bromothiophenol is removed by a base to form the more nucleophilic 4-bromothiophenolate anion. This anion then attacks the electrophilic α-carbon of the haloacetic acid (e.g., chloroacetic acid or bromoacetic acid), displacing the halide ion and forming the carbon-sulfur bond. If an ester, such as ethyl bromoacetate, is used as the alkylating agent, the resulting product is an ester intermediate. This intermediate subsequently undergoes saponification (hydrolysis under basic conditions) followed by acidification to yield the final carboxylic acid product.

Optimization of this classical route involves the careful selection of several reaction parameters to maximize yield and minimize side reactions, such as the oxidation of the thiol to a disulfide. Key variables include the choice of base, solvent, alkylating agent, and temperature. Stronger bases can ensure complete deprotonation of the thiol, while the choice of solvent can influence the solubility of reactants and the reaction rate. Bromoacetic acid is generally more reactive than chloroacetic acid, which can lead to shorter reaction times or allow for milder reaction temperatures. The use of phase-transfer catalysts (PTC), such as tetrabutylammonium (B224687) bromide (TBAB), can significantly enhance the reaction rate in biphasic systems (e.g., an aqueous base and an organic solvent), improving the interaction between the water-soluble thiophenolate and the organic-soluble alkyl halide. jocpr.comjocpr.comresearchgate.net

| Parameter | Options | Considerations |

| Sulfur Source | 4-Bromothiophenol | The primary starting material containing the aryl sulfide (B99878) moiety. |

| Alkylating Agent | Chloroacetic acid, Bromoacetic acid, Ethyl bromoacetate | Bromo-derivatives are more reactive than chloro-derivatives. Esters require a subsequent hydrolysis step. |

| Base | NaOH, KOH, K₂CO₃, Na₂CO₃ | Must be strong enough to deprotonate the thiophenol. Carbonates are milder base options. |

| Solvent | Ethanol, Acetone, DMF, Water, Toluene (B28343) | Choice depends on reactant solubility and desired reaction temperature. Polar aprotic solvents often favor SN2 reactions. |

| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | Useful for biphasic systems to increase reaction efficiency. jocpr.com |

| Temperature | Room Temperature to Reflux | Higher temperatures increase reaction rate but may also promote side reactions. |

Modern Catalyst-Mediated Synthesis of this compound

Recent advancements in organic synthesis have introduced catalyst-mediated methods that offer alternative pathways, often with improved efficiency and substrate scope compared to classical routes.

Transition metal catalysis, particularly with copper, provides a modern alternative for the formation of the crucial C–S bond. rsc.org An effective method involves the copper-catalyzed cross-coupling reaction between an aryl halide and a sulfur source. Specifically, arylthio acetic acids can be synthesized from aryl iodides using thioglycolic acid as the sulfur source.

This methodology can be applied to the synthesis of this compound by using a substrate like 4-bromoiodobenzene or 1,4-dibromobenzene. The reaction is catalyzed by a simple copper salt, such as copper(I) iodide (CuI) or copper(II) acetate (B1210297) (Cu(OAc)₂), in the presence of a base like potassium carbonate. A key finding in this area is the critical role of the solvent in directing the reaction outcome. When the reaction is conducted in aqueous dimethylformamide (DMF), the primary product is the desired arylthio acetic acid. In contrast, using aqueous dimethyl sulfoxide (B87167) (DMSO) as the solvent tends to favor the formation of the diaryl disulfide as the main product. This solvent-dependent selectivity is a powerful tool for chemists to control the reaction pathway. nih.gov

| Component | Example Reagents | Role | Reference |

| Aryl Halide | 4-Bromoiodobenzene | Provides the 4-bromophenyl group. | nih.gov |

| Sulfur Source | Thioglycolic Acid | Provides the S-CH₂-COOH moiety. | nih.gov |

| Catalyst | CuI, Cu(OAc)₂·H₂O | Facilitates the C-S cross-coupling reaction. | nih.gov |

| Base | K₂CO₃ | Neutralizes the acid formed during the reaction. | nih.gov |

| Solvent | Aqueous DMF | Favors the formation of the target arylthio acetic acid. | nih.gov |

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has become a significant branch of synthetic chemistry. acs.orgbenthamdirect.com While extensive research exists on organocatalytic C-C, C-N, and C-O bond formations, its application to C–S bond formation is a more recently developing field. acs.org

Currently, specific literature detailing an organocatalytic synthesis for this compound is limited. However, general strategies in organocatalysis could potentially be adapted. For instance, photochemical organocatalytic methods have been developed for creating thioethers from aryl halides using an indole (B1671886) thiolate organocatalyst and a sulfur source like tetramethylthiourea. nih.govfigshare.comacs.org Such approaches avoid the use of transition metals and often proceed under mild conditions, representing a promising direction for future research in the synthesis of this and related compounds.

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to make chemical processes more environmentally benign. rsc.org These principles can be applied to the synthesis of this compound in several ways.

For the classical S-alkylation route, green improvements include:

Safer Solvents: Replacing traditional polar aprotic solvents like DMF with greener alternatives such as ethanol, water, or performing the reaction under solvent-free conditions. researchgate.net

Atom Economy: Using catalytic methods, such as phase-transfer catalysis, reduces the need for stoichiometric reagents and minimizes waste. phasetransfer.com

In modern catalytic methods, the use of copper as a catalyst is advantageous from a green chemistry perspective as it is a more abundant and less toxic metal compared to palladium, which is often used in cross-coupling reactions. nih.gov The ability to use water as a co-solvent in the copper-catalyzed synthesis of arylthio acetic acids is another significant green feature. nih.gov

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced heat and mass transfer, improved safety, and easier scalability.

While specific literature on the dedicated flow synthesis of this compound is not prevalent, the underlying reactions are well-suited for this technology.

SN2 Alkylation: The classical synthesis is an exothermic SN2 reaction. A flow reactor can dissipate heat much more efficiently than a large batch vessel, preventing the formation of hot spots and reducing the risk of side reactions. Precise control over residence time and stoichiometry can be achieved by adjusting flow rates.

Cross-Coupling Reactions: Transition metal-catalyzed reactions can also be effectively translated to flow systems. unipd.it This has been demonstrated for various C-S bond-forming reactions. mdpi.comresearchgate.net A packed-bed reactor containing the solid-supported base (like potassium carbonate) or even a heterogeneous catalyst could be employed to simplify product purification, as the solid can be easily separated from the liquid product stream.

A hypothetical flow setup would involve pumping streams of the deprotonated 4-bromothiophenol and the alkylating agent to a T-mixer, after which the combined stream would enter a heated capillary or packed-bed reactor. The product would emerge continuously at the outlet, ready for in-line purification or subsequent reaction steps.

Mechanistic Investigations of 4 Bromo Phenylsulfanyl Acetic Acid Reactions

Elucidation of Reaction Pathways Involving (4-Bromo-phenylsulfanyl)-acetic acid

The reaction pathways of this compound are diverse, encompassing reactions at the sulfur atom, the carboxylic acid group, and the aromatic ring. Mechanistic studies on analogous aryl thioacetic acids have revealed several key transformation routes, which are applicable to this compound.

One significant area of investigation involves radical-mediated reactions . Thioacetic acids, in general, are known to be effective sources of thiyl radicals under thermal or photochemical conditions. nih.govrsc.org These radicals can participate in a variety of transformations, including addition reactions to unsaturated systems and cyclization cascades. nih.govnih.gov For instance, the addition of a thiyl radical, generated from a thioacid, to an alkene or alkyne is a common pathway for the formation of new carbon-sulfur bonds. rsc.orgresearchgate.net

Another important reaction pathway is oxidative decarboxylation . Arylacetic acids can undergo decarboxylation to form aryl aldehydes or ketones, a transformation that can be mediated by various metal catalysts or proceed under metal-free conditions with suitable oxidants. chemrevlett.comchemrevlett.com The plausible mechanism for such reactions often involves the formation of a radical intermediate following the loss of carbon dioxide. chemrevlett.com

Furthermore, the thioether linkage can be a focal point for reactions. The synthesis of aryl sulfides, a class of compounds to which this compound belongs, can be achieved through acid-mediated coupling of thiols with diaryliodonium salts, proceeding through a sulfonium (B1226848) salt intermediate followed by nucleophilic substitution. organic-chemistry.org

Kinetic and Thermodynamic Studies of this compound Reactivity

Kinetic and thermodynamic studies provide quantitative insights into the reactivity of this compound, helping to understand reaction rates, transition states, and the feasibility of different reaction pathways. While specific kinetic data for this exact molecule is sparse in the literature, studies on analogous thioesters and thioacetic acid derivatives offer valuable comparative data.

The hydrolysis of thioesters, for example, has been a subject of detailed kinetic analysis. nih.govresearchgate.net These studies reveal that the hydrolysis can be catalyzed by both acid and base. researchgate.net The reaction rates are influenced by factors such as pH, temperature, and the nature of the substituents on the aryl ring. For instance, the hydrolysis of thioacetic acid has been shown to follow pseudo-first-order kinetics under certain conditions. nih.gov

Thermodynamic parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), have been determined for the hydrolysis of thioacetic acid under various conditions. These parameters provide information about the energy barrier of the reaction and the organization of the transition state.

Below is a representative table of thermodynamic data for the hydrolysis of thioacetic acid (TAA) at different pH values, which can serve as an analogue for understanding the reactivity of this compound.

| pH | Activation Energy (kJ mol-1) |

|---|---|

| 2.5 | 71.2 ± 14.6 |

| 7 | 64.2 ± 19.9 |

| 10 | 62.9 ± 22.7 |

This interactive table presents the activation energies for the hydrolysis of thioacetic acid at various pH levels, based on data from analogous systems. nih.gov

Computational Mechanistic Studies of this compound Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions. For transformations involving aryl thioacetic acids, computational studies can provide detailed information about reaction intermediates, transition state geometries, and reaction energy profiles that are often difficult to obtain experimentally.

For instance, DFT calculations have been employed to study the mechanisms of cycloaddition reactions involving thioketones, which are structurally related to the thioether part of our target molecule. chemrxiv.org These studies help in understanding the chemoselectivity and stereoselectivity of such reactions.

Computational models have also been used to investigate the deprotection of thiolated compounds, providing insights into the role of reagents and the stability of intermediates. nih.gov In the context of this compound, computational studies could be used to model its decarboxylation, oxidation at the sulfur atom, or its participation in radical reactions. Such studies would involve calculating the energies of reactants, products, intermediates, and transition states to map out the most favorable reaction pathways.

Isotopic Labeling Studies in this compound Reaction Mechanisms

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction, thereby providing definitive evidence for proposed mechanisms. wikipedia.orgslideshare.net By replacing an atom in a reactant with one of its isotopes (e.g., ¹³C for ¹²C, or deuterium (B1214612) for hydrogen), one can follow the position of the labeled atom in the products and intermediates using techniques like mass spectrometry and NMR spectroscopy. wikipedia.org

While specific isotopic labeling studies on this compound are not widely reported, the application of this technique to similar molecules demonstrates its potential. For example, ¹³C-labeling has been used to synthesize labeled 2-(phenylthio)acetic acid and its sulfoxide (B87167) and sulfone derivatives, which are valuable precursors for further mechanistic studies. nih.gov The synthesis of stable isotope-labeled acyl-coenzyme A thioesters has also been achieved, highlighting the utility of isotopic labeling in studying biologically relevant thioesters. nih.gov

In the study of this compound reactions, isotopic labeling could be employed to:

Determine the mechanism of decarboxylation by labeling the carboxylic carbon with ¹³C.

Investigate hydrogen atom transfer processes by deuterating specific positions on the molecule.

Elucidate rearrangement reactions by tracking the movement of labeled atoms within the molecular framework.

The insights gained from such studies would be invaluable in confirming or refuting proposed reaction pathways and in providing a more complete picture of the chemical behavior of this compound.

Synthesis and Reactivity of 4 Bromo Phenylsulfanyl Acetic Acid Derivatives and Analogues

Design and Synthesis of Novel (4-Bromo-phenylsulfanyl)-acetic acid Analogues

The design of novel analogues of this compound often revolves around the strategic modification of its core structure to introduce diverse functionalities, which can lead to new chemical entities with potential applications in medicinal chemistry and materials science. The primary synthetic approaches to creating these analogues involve reactions at the aryl bromide and the carboxylic acid functional groups.

One of the most powerful methods for modifying the aromatic core is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, allows for the arylation of the this compound scaffold. By reacting this compound with various arylboronic acids in the presence of a palladium catalyst and a base, a wide array of biaryl analogues can be synthesized. The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields of the desired products. For example, using a palladium(II) acetate (B1210297) catalyst with a suitable phosphine (B1218219) ligand in a solvent mixture such as toluene (B28343) and water with a base like potassium carbonate is a common practice for such transformations.

Another key strategy for generating novel analogues is the derivatization of the carboxylic acid group. Standard esterification procedures, such as the Fischer-Speier esterification involving refluxing the acid with an alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid), can be employed to produce a variety of esters. masterorganicchemistry.com Furthermore, amide bond formation is a crucial tool for creating a diverse set of analogues. Coupling of the carboxylic acid with a wide range of primary and secondary amines, facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent, leads to the corresponding amides in good yields. fishersci.co.uk

The following table provides a representative, though not exhaustive, list of synthesized analogues of this compound, illustrating the chemical diversity that can be achieved through these synthetic strategies.

| Analogue Name | Parent Compound | Modification Site | Reagents and Conditions |

| Methyl (4-phenyl-phenylsulfanyl)-acetate | This compound | Aryl bromide | Phenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃, Toluene/H₂O, reflux |

| (4-p-Tolyl-phenylsulfanyl)-acetic acid | This compound | Aryl bromide | p-Tolylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C |

| N-Benzyl-(4-bromo-phenylsulfanyl)-acetamide | This compound | Carboxylic acid | Benzylamine, EDC, HOBt, DMF, room temperature |

| Ethyl (4-bromo-phenylsulfanyl)-acetate | This compound | Carboxylic acid | Ethanol, H₂SO₄ (cat.), reflux |

| This compound morpholide | This compound | Carboxylic acid | Morpholine, DCC, CH₂Cl₂, 0°C to room temperature |

Functionalization Strategies for the this compound Core Structure

The this compound core structure offers multiple avenues for functionalization, enabling the introduction of a wide range of chemical groups and the construction of more complex molecular architectures. The key functionalization strategies target the aryl bromide, the carboxylic acid, the thioether linkage, and the aromatic ring itself.

Functionalization via the Aryl Bromide:

The bromine atom on the phenyl ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Suzuki-Miyaura Coupling: As mentioned previously, this is a highly effective method for introducing new aryl or vinyl substituents. The reaction is tolerant of a wide range of functional groups, making it a robust tool for late-stage functionalization. nih.govmdpi.com

Heck-Mizoroki Reaction: This palladium-catalyzed reaction allows for the coupling of the aryl bromide with alkenes, leading to the formation of substituted styrenyl derivatives. The reaction typically requires a palladium catalyst, a base, and a suitable solvent, and often proceeds with high stereoselectivity to give the trans-alkene product. mdpi.com

Sonogashira Coupling: This reaction enables the introduction of terminal alkynes, providing access to aryl-alkynyl derivatives. It is catalyzed by a combination of a palladium complex and a copper(I) salt in the presence of a base.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen bonds, allowing for the synthesis of a variety of N-aryl derivatives by reacting the aryl bromide with primary or secondary amines.

Functionalization of the Carboxylic Acid Moiety:

The carboxylic acid group is readily converted into other functional groups.

Esterification: Reaction with various alcohols under acidic or basic conditions yields the corresponding esters. masterorganicchemistry.com

Amidation: Coupling with a diverse range of amines using standard peptide coupling reagents affords a library of amides. fishersci.co.ukresearchgate.net

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (B86392) complex (BH₃·THF).

Conversion to Acyl Halides: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into the more reactive acyl chloride, which can then be used in a variety of acylation reactions.

Functionalization involving the Thioether Linkage:

The thioether linkage is generally stable but can be oxidized to the corresponding sulfoxide (B87167) or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). This modification can significantly alter the electronic and steric properties of the molecule.

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound derivatives is intrinsically linked to their molecular structure. Modifications at different positions of the core scaffold can have a profound impact on the electronic and steric environment of the reactive centers, thereby influencing the outcome of subsequent chemical transformations.

Influence of Substituents on the Aromatic Ring:

The nature of the substituent at the 4-position of the phenyl ring, introduced, for example, via Suzuki coupling, significantly affects the reactivity of other functional groups.

Electronic Effects: Electron-donating groups (EDGs) on the aromatic ring increase the electron density of the phenyl ring, which can influence the reactivity of the thioether and the aromatic ring itself towards electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the aryl bromide more susceptible to nucleophilic aromatic substitution under certain conditions and influencing the acidity of the carboxylic acid proton. In the context of palladium-catalyzed cross-coupling reactions, the electronic nature of the substituent can affect the rate of oxidative addition of the aryl bromide to the palladium center.

Steric Effects: Bulky substituents ortho to the thioether linkage or the bromine atom can sterically hinder reactions at these sites. For instance, a large ortho-substituent might slow down the rate of a Suzuki coupling reaction by impeding the approach of the palladium catalyst.

Impact of Carboxylic Acid Derivatization:

Esters and amides are generally less acidic than the parent carboxylic acid, which can be advantageous in reactions that are sensitive to acidic conditions.

The size and nature of the alcohol or amine used for derivatization can introduce steric hindrance that may influence reactions at the nearby thioether or the aromatic ring.

A systematic study of these relationships, for example by synthesizing a library of derivatives with varying electronic and steric properties and evaluating their performance in a standardized set of reactions, would provide valuable insights for the rational design of new synthetic strategies.

Applications of this compound Derivatives in Advanced Organic Synthesis

Derivatives of this compound serve as valuable building blocks in the multi-step synthesis of more complex and biologically active molecules. ontosight.ai The ability to sequentially or orthogonally functionalize the different reactive sites of the molecule makes it a powerful scaffold for convergent synthetic strategies.

One key application lies in the construction of polysubstituted aromatic compounds. For example, a synthetic route could involve an initial Suzuki coupling at the aryl bromide position to introduce a desired aryl group. Subsequently, the carboxylic acid moiety can be elaborated into a more complex side chain through amidation or other transformations. The thioether can also be oxidized to a sulfone, a functional group present in many pharmaceutical compounds.

While specific examples of the use of this compound in the total synthesis of named natural products or drug molecules are not extensively documented in readily available literature, its potential as a versatile intermediate is clear. Its structural motifs are found in various classes of compounds with interesting biological activities. For instance, the phenylthioacetic acid core is a feature in some molecules designed as enzyme inhibitors. The biaryl structures accessible from its derivatives are prevalent in many pharmaceuticals and advanced materials.

The strategic application of this compound derivatives in organic synthesis allows for the efficient assembly of complex molecular targets, highlighting the importance of this compound as a versatile synthetic intermediate.

Computational and Theoretical Chemistry Studies of 4 Bromo Phenylsulfanyl Acetic Acid

Quantum Chemical Calculations on (4-Bromo-phenylsulfanyl)-acetic acid Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of a molecule. nih.gov For this compound, these calculations would typically be performed using a functional like B3LYP in conjunction with a suitable basis set such as 6-311G+(d,p) to obtain an optimized molecular geometry and various electronic properties. nih.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap generally suggests higher reactivity.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps use a color-coded scale to show regions of positive and negative electrostatic potential, which are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. Another important aspect is the calculation of atomic charges, such as Mulliken charges, which provide a quantitative measure of the electron distribution among the atoms in the molecule.

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |

Note: The values in this table are illustrative and represent typical data obtained from such calculations.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org For this compound, MD simulations can provide detailed insights into its interactions with other molecules, such as solvents or biological macromolecules. These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes the evolution of the system's state.

All-atom MD simulations, where every atom is explicitly represented, can be employed to understand the behavior of this compound in different environments. rsc.org For instance, simulations in an aqueous solution could reveal the structure of the surrounding water molecules and the nature of the hydrogen bonding interactions with the carboxylic acid group.

In the context of drug design, MD simulations are often used to study the binding of a ligand to a protein. If this compound were being investigated as a potential inhibitor of an enzyme, MD simulations could be used to explore its binding mode within the active site, the stability of the protein-ligand complex, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding affinity. researchgate.net

Prediction of this compound Reactivity and Selectivity

Computational methods can be used to predict the reactivity and selectivity of this compound in chemical reactions. Frontier Molecular Orbital (FMO) theory is a key concept in this regard, where the interactions between the HOMO of one reactant and the LUMO of another are considered to govern the reaction pathway. mdpi.com The shapes and energies of the HOMO and LUMO of this compound, as calculated by quantum chemical methods, would indicate the likely sites for electrophilic and nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can provide a quantitative measure of the molecule's reactivity. These include parameters such as chemical hardness, chemical potential, and electrophilicity index. mdpi.com For example, a lower chemical hardness value is generally associated with higher reactivity. mdpi.com

The MEP map is also a powerful tool for predicting reactivity. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and represent likely sites for nucleophilic attack. mdpi.com

Development of Computational Models for this compound

The development of computational models for this compound could involve several approaches. Quantitative Structure-Activity Relationship (QSAR) models, for instance, aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. researchgate.net If a set of derivatives of this compound with known biological activities were available, a QSAR model could be developed to predict the activity of new, unsynthesized analogs.

Another approach is the development of specific force fields for use in molecular dynamics simulations. While general-purpose force fields are widely available, the development of a more accurate, specific force field for this compound and its derivatives could lead to more reliable simulation results. This would involve parametrizing the force field against high-level quantum chemical calculations or experimental data.

Furthermore, computational models can be developed to study specific chemical processes involving this compound, such as its degradation pathways or its mechanism of action as a potential therapeutic agent. These models often involve a combination of quantum mechanics and molecular mechanics (QM/MM) methods to study reactions in complex environments like an enzyme's active site.

Advanced Spectroscopic and Analytical Characterization of 4 Bromo Phenylsulfanyl Acetic Acid

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like (4-Bromo-phenylsulfanyl)-acetic acid. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework.

In a typical ¹H NMR spectrum of this compound, distinct signals would correspond to the different types of protons present. The protons on the aromatic ring would appear as a set of multiplets in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns revealing their coupling to adjacent protons. The methylene (B1212753) (-CH₂-) protons of the acetic acid group would likely produce a singlet, as they have no adjacent protons, appearing further upfield than the aromatic signals. The acidic proton of the carboxyl group (-COOH) would also yield a singlet, often broad, at a significantly downfield chemical shift.

Mass Spectrometry for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS is crucial for confirming the molecular weight and providing clues about its structure through fragmentation analysis. The molecular formula of this compound is C₈H₇BrO₂S, giving it a specific molecular weight.

In a mass spectrum, the molecular ion peak (M⁺) would be observed, and due to the presence of bromine, a characteristic isotopic pattern would be visible. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks of almost equal intensity separated by two mass units (the M⁺ and M+2 peaks). This pattern is a definitive indicator of a monobrominated compound.

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecule with high precision, allowing for the confirmation of its elemental composition. rsc.org Under electron ionization (EI) or other fragmentation techniques, the molecule would break apart in a predictable manner. Common fragmentation pathways could include the loss of the carboxyl group, cleavage of the C-S bond, or loss of the bromine atom, each generating fragment ions that provide further structural confirmation.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By analyzing the absorption or scattering of light, these methods identify the functional groups present in this compound.

The IR spectrum would be expected to show several characteristic absorption bands. A strong, broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid dimer. A sharp, intense peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. A band corresponding to the C-S stretch would also be present, though it is typically weaker. Upon oxidation of the compound to the corresponding phenylsulphinylacetic acid, a new, intense absorption band characteristic of the S=O stretch would appear around 1050 cm⁻¹. researchgate.net

Raman spectroscopy would provide complementary information. While the O-H and C=O stretches are also visible, Raman is often more sensitive to the symmetric vibrations and the non-polar bonds of the molecule, such as the C-S and S-S bonds, and the vibrations of the aromatic ring backbone.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide a complete picture of the this compound molecule, including bond lengths, bond angles, and torsional angles.

If a suitable single crystal of the compound can be grown, X-ray diffraction analysis would reveal how the molecules pack together in the crystal lattice. This includes identifying intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of neighboring molecules, which often leads to the formation of dimers. The analysis would also precisely define the geometry of the bromophenyl and thioacetic acid moieties and their orientation relative to each other. While the crystal structure for this compound is not publicly documented, data for related substituted aromatic compounds demonstrate the power of this technique in providing unambiguous structural proof. uzh.ch

Electrochemical Characterization and Redox Properties of this compound

Electrochemical methods, such as cyclic voltammetry (CV), can be used to investigate the redox properties of this compound. These techniques measure the current response of a compound to a changing electrical potential, providing information on its oxidation and reduction potentials.

The sulfur atom in the thioether linkage is susceptible to oxidation. An electrochemical experiment could reveal the potential at which the sulfur is oxidized, likely to a sulfoxide (B87167) and then potentially to a sulfone. The presence of the electron-withdrawing bromine atom on the phenyl ring would influence these redox potentials. Kinetic studies on the chemical oxidation of related (p-substituted phenylthio)acetic acids show that electron-withdrawing substituents retard the rate of reaction. researchgate.net While specific CV data for the target compound is not available, studies on related aryl thioethers and benzothiophenes provide insight into the general electrochemical behavior of such molecules, which typically involves the generation of radical species upon reduction or oxidation at an electrode surface. xmu.edu.cn

Applications of 4 Bromo Phenylsulfanyl Acetic Acid in Advanced Organic Synthesis

(4-Bromo-phenylsulfanyl)-acetic acid as a Building Block in Complex Molecule Synthesis

The intrinsic functionalities of this compound make it a valuable starting material for the synthesis of intricate organic molecules. The presence of the bromine atom on the phenyl ring allows for the introduction of various substituents through cross-coupling reactions, while the thioacetic acid side chain can be utilized for the construction of heterocyclic rings or for further functional group manipulation.

One of the notable applications of this compound is in the synthesis of substituted benzothiophenes . Benzothiophenes are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. The synthesis of 5-bromobenzo[b]thiophen-3-ol, for instance, can be achieved through the intramolecular cyclization of this compound. This cyclization is typically mediated by reagents such as polyphosphoric acid (PPA) or Eaton's reagent, which facilitate the electrophilic attack of the carboxylic acid group onto the phenyl ring, followed by dehydration to yield the benzothiophene (B83047) core.

The resulting 5-bromobenzo[b]thiophen-3-ol serves as a versatile intermediate for further diversification. The bromine atom at the 5-position can be readily displaced or used in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce a wide array of aryl, heteroaryl, or alkyl groups. This strategy allows for the systematic exploration of the structure-activity relationships of benzothiophene-based compounds in drug discovery programs.

Below is a table summarizing the key transformations of this compound in the synthesis of complex molecules:

| Starting Material | Reagents and Conditions | Product | Application of Product |

| This compound | Polyphosphoric Acid (PPA), heat | 5-Bromobenzo[b]thiophen-3-ol | Intermediate for the synthesis of substituted benzothiophenes |

| 5-Bromobenzo[b]thiophen-3-ol | Arylboronic acid, Pd catalyst, base (Suzuki Coupling) | 5-Arylbenzo[b]thiophen-3-ol derivatives | Exploration of pharmacologically active agents |

| 5-Bromobenzo[b]thiophen-3-ol | Organostannane, Pd catalyst (Stille Coupling) | 5-Substituted benzo[b]thiophen-3-ol derivatives | Synthesis of functional materials and bioactive molecules |

Role of this compound in Carbon-Heteroatom Bond Formation

The structure of this compound is inherently suited for participating in reactions that form carbon-heteroatom bonds. The aryl bromide functionality is a classic handle for the formation of carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.

For instance, the bromine atom can be substituted with nitrogen, oxygen, or sulfur nucleophiles in Buchwald-Hartwig amination, Ullmann condensation, or related coupling reactions. These transformations are pivotal in medicinal chemistry for the synthesis of compounds containing arylamine, arylether, and arylthioether moieties, which are common pharmacophores.

While specific literature examples detailing these reactions for this compound itself are not abundant, the reactivity of the 4-bromophenylthio- moiety is well-established. The general reaction schemes would involve the coupling of this compound (or its ester derivatives to avoid complications with the acidic proton) with a variety of amines, alcohols, or thiols in the presence of a suitable palladium or copper catalyst and a base.

The following table illustrates the potential carbon-heteroatom bond-forming reactions involving this compound derivatives:

| Reaction Type | Coupling Partner | Catalyst System | Resulting Bond | Potential Product Class |

| Buchwald-Hartwig Amination | Primary or secondary amine | Pd catalyst, ligand, base | C-N | N-(4-(carboxymethylthio)phenyl)amines |

| Ullmann Condensation | Alcohol or phenol | Cu catalyst, base | C-O | O-(4-(carboxymethylthio)phenyl)ethers |

| C-S Coupling | Thiol | Pd or Cu catalyst, base | C-S | S-(4-(carboxymethylthio)phenyl)thioethers |

Stereoselective Reactions Employing this compound Precursors

The direct involvement of this compound in stereoselective reactions is not extensively reported. However, its derivatives can be employed as precursors in the synthesis of chiral molecules. The carboxylic acid functionality can be converted into various chiral auxiliaries or can be used to resolve racemic mixtures of other compounds through diastereomeric salt formation.

More advanced applications could involve the asymmetric functionalization of the acetic acid side chain. For example, the α-carbon to the carbonyl group could be stereoselectively alkylated or otherwise modified using chiral catalysts or auxiliaries. This would lead to the synthesis of enantioenriched α-substituted phenylthioacetic acid derivatives, which could be valuable building blocks for the synthesis of chiral drugs.

Although specific examples are scarce, the potential for using precursors derived from this compound in stereoselective synthesis is significant. The development of such methodologies would broaden the utility of this compound in the preparation of single-enantiomer pharmaceuticals.

Catalytic Applications and Ligand Development involving this compound

The structural features of this compound also suggest its potential use in the development of novel ligands for catalysis. The thioether and carboxylic acid groups can act as coordinating sites for metal ions. Modification of the core structure could lead to the synthesis of bidentate or multidentate ligands.

For example, the carboxylic acid could be converted to an amide with a coordinating side chain, or the phenyl ring could be further functionalized with other donor groups. The resulting ligands could then be complexed with transition metals such as palladium, rhodium, or copper to form catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric catalysis.

While the direct use of this compound as a ligand is not well-documented, its potential as a precursor for more complex ligand structures remains an area for future exploration. The synthesis of chiral ligands derived from this scaffold could be particularly valuable for the development of new asymmetric catalytic methods.

Future Perspectives and Emerging Research Directions for 4 Bromo Phenylsulfanyl Acetic Acid

Novel Synthetic Strategies and Methodologies for (4-Bromo-phenylsulfanyl)-acetic acid

The classical synthesis of this compound typically involves the nucleophilic substitution of a haloacetic acid derivative with 4-bromothiophenol (B107966). Future research is anticipated to move beyond these traditional methods towards more innovative and efficient synthetic strategies.

One promising avenue lies in the development of catalytic C-S bond formation reactions. The use of transition metal catalysts, such as copper or palladium, could enable the direct coupling of 4-bromothiophenol with precursors of the acetic acid moiety under milder conditions. Such methodologies could offer improved yields, reduced reaction times, and greater functional group tolerance compared to classical approaches.

Furthermore, flow chemistry presents a significant opportunity for the synthesis of this compound. Continuous flow reactors can offer precise control over reaction parameters, leading to enhanced safety, reproducibility, and scalability. The development of a continuous-flow synthesis would be a substantial step towards the efficient production of this compound.

Another area of exploration is the use of photoredox catalysis . Visible-light-mediated reactions could provide a green and efficient alternative for the construction of the core structure of this compound, potentially from novel starting materials.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Transition Metal Catalysis | Milder reaction conditions, higher yields, improved functional group tolerance | Development of novel copper or palladium-based catalytic systems |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility | Optimization of reaction parameters in a continuous flow setup |

| Photoredox Catalysis | Green and sustainable approach, novel reaction pathways | Exploration of visible-light-mediated C-S bond formation |

Exploration of Undiscovered Reactivity Patterns of this compound

The reactivity of this compound is largely dictated by its three key functional components: the carboxylic acid, the thioether linkage, and the brominated aromatic ring. While reactions involving the carboxylic acid group (e.g., esterification, amidation) are predictable, the interplay between the other functional groups could lead to undiscovered reactivity patterns.

Future research could focus on the selective activation of the C-Br bond for cross-coupling reactions. The development of orthogonal catalytic systems that can differentiate between the C-S and C-Br bonds would open up avenues for the late-stage functionalization of the molecule, allowing for the synthesis of a diverse library of derivatives.

The oxidation of the thioether moiety to the corresponding sulfoxide (B87167) or sulfone could yield new compounds with potentially interesting biological activities. The selective oxidation in the presence of the bromine atom and the carboxylic acid group would be a key challenge to address.

Moreover, the investigation of the intramolecular cyclization reactions of suitably modified this compound derivatives could lead to the formation of novel heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

Integration of this compound into Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are powerful tools for the rapid construction of complex molecules. The integration of this compound into MCRs is a largely unexplored area with immense potential.

The carboxylic acid functionality of this compound makes it an ideal candidate for isocyanide-based MCRs , such as the Ugi or Passerini reactions. By serving as the acidic component, it could be incorporated into diverse scaffolds, leading to the synthesis of novel peptidomimetics and other complex structures.

Furthermore, the development of novel MCRs where the thioether or the aryl bromide moiety actively participates in the reaction cascade would be a significant advancement. For instance, a sequential MCR involving an initial reaction at the carboxylic acid group followed by a transition-metal-catalyzed cross-coupling at the C-Br bond could provide a highly efficient route to complex, polyfunctionalized molecules.

| Multicomponent Reaction Type | Potential Role of this compound | Expected Products |

| Ugi Reaction | Acid component | Complex α-acylamino carboxamides |

| Passerini Reaction | Acid component | α-Acyloxy carboxamides |

| Novel Sequential MCRs | Multiple reactive sites | Polyfunctionalized, complex molecules |

Sustainable and Scalable Production Methods for this compound

The development of sustainable and scalable production methods is crucial for the future applications of this compound. Green chemistry principles should guide the design of new synthetic routes.

A key focus will be the use of environmentally benign solvents , such as water or bio-based solvents, to replace traditional volatile organic compounds. The development of catalytic systems that are active and stable in these green media is a critical research objective.

Atom economy is another important consideration. Synthetic strategies that maximize the incorporation of all starting material atoms into the final product are highly desirable. This can be achieved through the design of addition-type reactions or catalytic cycles with high efficiency.

Q & A

Q. What are the established synthetic routes for preparing (4-Bromo-phenylsulfanyl)-acetic acid?

this compound can be synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting 4-bromothiophenol with bromoacetic acid derivatives under basic conditions (e.g., NaOH in ethanol). The reaction typically proceeds at 60–80°C for 6–12 hours, yielding the product after acidification and recrystallization. Purity is confirmed via thin-layer chromatography (TLC) and melting point analysis . For derivatives, modifications like protecting-group strategies or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed to introduce functional groups .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : and NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methylene protons near δ 3.8–4.2 ppm) and confirm sulfanyl group integration .

- X-ray Crystallography : Single-crystal studies reveal bond lengths (e.g., C–S bond ~1.78 Å) and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups). Data collection at 120 K with Mo-Kα radiation ensures high precision .

- Elemental Analysis : Validates empirical formulas (e.g., CHBrOS) with <0.3% deviation .

Q. What are the key physical properties of this compound?

Reported properties include:

- Melting Point : 114–117°C (literature range), with discrepancies attributed to impurities or polymorphic forms .

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility increases at elevated temperatures (>50°C) .

- Molecular Weight : 259.08 g/mol (calculated from CHBrOS) .

Advanced Research Questions

Q. How does the sulfanyl group influence the reactivity of this compound in substitution reactions?

The sulfanyl (-S-) group acts as a weak electron-donating moiety, stabilizing intermediates in nucleophilic aromatic substitution (SNAr). Computational studies (DFT) predict preferential reactivity at the para-bromo position due to resonance effects. Experimental validation involves kinetic monitoring via HPLC or UV-Vis spectroscopy under varying pH and temperature conditions . Contradictory yields (e.g., 60% vs. 85%) may arise from trace moisture or competing side reactions (e.g., oxidation of -S- to sulfoxide), necessitating anhydrous conditions and inert atmospheres .

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

Molecular dynamics (MD) and density functional theory (DFT) simulations predict transition states and activation energies. For example:

- Docking Studies : Assess binding affinity to biological targets (e.g., enzymes) using software like AutoDock Vina.

- Reactivity Prediction : Identify reactive sites via electrostatic potential maps (e.g., Mulliken charges on bromine and sulfur atoms) .

Experimental validation involves synthesizing computationally prioritized derivatives and comparing theoretical vs. observed yields .

Q. How should researchers address contradictions in reported melting points or spectroscopic data?

Discrepancies in melting points (e.g., 114°C vs. 117°C) may stem from:

- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. acetone) to isolate stable forms.

- Purity Issues : Use column chromatography or preparative HPLC to remove byproducts.

For NMR inconsistencies, calibrate instruments with certified standards (e.g., tetramethylsilane) and ensure deuterated solvent purity . Cross-validate data with high-resolution mass spectrometry (HRMS) or IR spectroscopy .

Q. Methodological Notes

- Synthesis Optimization : Use Schlenk lines for air-sensitive steps to prevent oxidation of the sulfanyl group .

- Data Reproducibility : Include control experiments (e.g., blank runs without catalysts) to isolate variables in reaction studies .

- Advanced Characterization : Pair X-ray crystallography with Hirshfeld surface analysis to quantify intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.